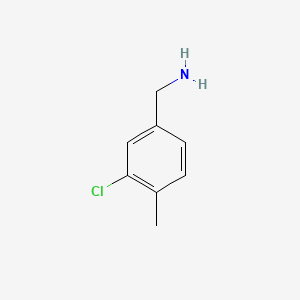

3-Chloro-4-methylbenzylamine

描述

Contextualization of 3-Chloro-4-methylbenzylamine within Chemical Sciences

This compound is an organic compound belonging to the class of substituted aromatic amines. cymitquimica.comchemsrc.com Structurally, it is a derivative of benzylamine (B48309), featuring a benzene (B151609) ring substituted with a chlorine atom at the third position and a methyl group at the fourth position relative to the aminomethyl group. This specific arrangement of substituents on the aromatic ring makes it a distinct chemical entity within the broader family of benzenoids and phenylmethylamines. cymitquimica.comfishersci.co.uk

Classified as an organic building block, this compound serves as a foundational molecule in synthetic organic chemistry. cymitquimica.com Its chemical nature is defined by the reactive aminomethyl group (-CH₂NH₂) and the substituted phenyl ring, which together dictate its utility in various chemical transformations. The presence of the chloro and methyl groups influences the electronic properties and steric hindrance of the molecule, thereby guiding its reactivity in synthetic pathways.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 67952-93-6 cymitquimica.comfinetechnology-ind.comaccelachem.comanpharma.netsynquestlabs.com |

| Molecular Formula | C₈H₁₀ClN cymitquimica.comfinetechnology-ind.comanpharma.net |

| Molecular Weight | 155.62 g/mol anpharma.netlookchem.comsigmaaldrich.com |

| Appearance | Liquid cymitquimica.com |

| Boiling Point | 236.7℃ at 760 mmHg accelachem.com |

| InChI | InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 cymitquimica.comfinetechnology-ind.com |

| InChIKey | MXIGALIASISPNU-UHFFFAOYSA-N cymitquimica.comfinetechnology-ind.com |

Significance of this compound as a Research Subject

The significance of this compound in scientific research stems primarily from its role as a versatile chemical intermediate. lookchem.com It is a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. lookchem.comevitachem.com The compound's structure allows for its incorporation into larger molecular frameworks to create new chemical entities with specific desired properties.

Its utility is demonstrated in its application as a reagent in organic synthesis, where it is used to prepare a wide array of compounds. lookchem.com Researchers utilize this compound to introduce the 3-chloro-4-methylbenzyl moiety into target molecules, a common strategy in the development of novel bioactive compounds. The synthesis of derivatives from this starting material is a key area of investigation, as seen in patent literature describing the creation of various benzylamine derivatives for potential applications. google.com

Overview of Key Research Domains Pertaining to this compound

Research involving this compound is concentrated in several key scientific domains:

Organic Synthesis : In this field, the compound is primarily used as a reagent or intermediate. lookchem.com Its amine group can undergo various reactions, such as N-alkylation and acylation, to form more complex structures. The synthesis of its precursor, 3-chloro-4-methylaniline (B146341), often involves the catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621). google.comnih.gov This highlights the multi-step synthetic pathways where this compound and its precursors are crucial components.

Medicinal Chemistry : The compound serves as an intermediate in the synthesis of pharmaceuticals. lookchem.com While specific drugs derived directly from this compound are not extensively detailed in the provided context, the general class of substituted benzylamines is significant in drug discovery. For instance, the structurally related compound 3-Chloro-4-methoxybenzenemethanamine is a known reagent in the synthesis of Avanafil, a medication used to treat erectile dysfunction. chemicalbook.com This suggests the potential for this compound to be used in the synthesis of analogous therapeutic agents.

Agrochemicals : this compound is employed as an intermediate in the creation of pesticides and other agents for crop protection. lookchem.com The development of effective solutions to safeguard agricultural productivity often relies on synthetic intermediates like this one. lookchem.com The precursor, 3-chloro-4-methylaniline (also known as 3-chloro-p-toluidine), is noted for its use as an intermediate in the manufacture of the herbicide Chlortoluron and as an avicide. nih.gov

Materials Science : Although less prominent, related amine and nitro compounds are utilized in the development of advanced materials, including polymers and functional polymers for various industrial applications. evitachem.comscbt.com This points to a potential, though less explored, avenue for research involving this compound in materials science.

Structure

3D Structure

属性

IUPAC Name |

(3-chloro-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIGALIASISPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9070905 | |

| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67952-93-6 | |

| Record name | 3-Chloro-4-methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 3-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Chemistry of 3 Chloro 4 Methylbenzylamine

Established Synthetic Routes to 3-Chloro-4-methylbenzylamine

The synthesis of this compound can be achieved through several chemical pathways, primarily involving the reduction of a precursor compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Catalytic Hydrogenation Approaches (e.g., from 2-chloro-4-nitrotoluene)

A common strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. In the case of this compound, a plausible precursor is 2-chloro-4-nitrotoluene (B140621). The synthesis from this starting material is typically a two-step process. First, the nitro group of 2-chloro-4-nitrotoluene is reduced to an amine to form 3-chloro-4-methylaniline (B146341). google.com This reduction is commonly achieved through catalytic hydrogenation.

Various catalysts can be employed for this transformation, with platinum on carbon (Pt/C) being a notable example. Research has shown that the catalytic hydrogenation of 3-chloro-4-methylnitrobenzene (a closely related isomer) to 3-chloro-4-methylaniline can proceed with high yield and selectivity under optimized conditions. gychbjb.com For instance, using a 1% Pt/C catalyst in methanol (B129727) at 80°C and a hydrogen pressure of 1.0 MPa resulted in a 99.08% yield of 3-chloro-4-methylaniline. gychbjb.com Other reducing agents like iron powder in the presence of an acid (e.g., HCl) or ammonium (B1175870) chloride are also effective for the reduction of nitroarenes. mdpi.com

The resulting 3-chloro-4-methylaniline can then be converted to this compound. This typically involves the conversion of the aniline (B41778) to a nitrile via the Sandmeyer reaction, followed by reduction of the nitrile to the benzylamine (B48309). Alternatively, the aniline can be protected and then subjected to reactions that introduce a hydroxymethyl or halomethyl group at the benzylic position, followed by conversion to the amine.

A more direct, though less common, approach would be the exhaustive reduction of a suitable precursor like 3-chloro-4-methylbenzonitrile, if available, to the benzylamine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.org

Table 1: Conditions for Catalytic Hydrogenation of Nitroarenes to Anilines

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Chloro-4-methylnitrobenzene | 1% Pt/C | Methanol | 80 | 1.0 | 99.08 | gychbjb.com |

| 2-Chloro-4-nitrotoluene | Pd-Fe/C | Alcohol/Water | 25-100 | 0.2-3.0 | >99.9 (selectivity) | google.com |

| Nitrobenzenes | H₂/Pd | Not specified | Not specified | Not specified | General Method |

Reductive Amination Pathways (e.g., from 3-chloro-4-methylbenzaldehyde)

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. rsc.orgorganic-chemistry.org This pathway offers a more direct route to this compound, starting from 3-chloro-4-methylbenzaldehyde. The process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced in situ to the desired primary amine. organic-chemistry.org

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., palladium, nickel, cobalt) is a common industrial practice. rsc.orggoogle.comnih.gov For laboratory-scale synthesis, hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are frequently used. unimi.itresearchgate.net The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For instance, reductive amination can be achieved using a Co/N-SiC catalyst with H₂ gas, which has shown high yields for the synthesis of various secondary amines from benzonitriles and aldehydes. nih.gov

A patent describes the synthesis of N-substituted benzylamines starting from the corresponding benzaldehyde (B42025) and a primary amine, followed by catalytic hydrogenation. google.com This general procedure is applicable to the synthesis of this compound by using ammonia as the amine source.

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Amine Source | Reducing Agent/Catalyst | Solvent | General Applicability | Reference(s) |

|---|---|---|---|---|---|

| Aldehydes/Ketones | Ammonia/Primary Amines | H₂/Metal Catalyst (Pd, Ni, Co) | Alcohols, THF | Broad | rsc.orggoogle.comnih.gov |

| Aldehydes/Ketones | Ammonia/Primary Amines | NaBH₄, NaBH₃CN | Methanol, THF | Broad | organic-chemistry.orgunimi.itresearchgate.net |

Multi-step Synthesis Involving this compound as an Intermediate

The utility of this compound is highlighted by its role as a crucial intermediate in the synthesis of more complex and often biologically active molecules. smolecule.comlookchem.com Its bifunctional nature, possessing a reactive amino group and a substituted aromatic ring, allows for its incorporation into a wide range of molecular scaffolds, particularly heterocyclic systems. researchgate.net

For example, this compound can serve as a precursor for the synthesis of various heterocyclic compounds. It can be used in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing rings. Additionally, the amino group can be transformed into other functionalities, which then participate in cyclization reactions. One such application is in the synthesis of N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl] acetamide, where the benzylamine moiety is a key component of the final structure. smolecule.com In another instance, it is used in the synthesis of 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol, showcasing its use in creating linear structures with multiple functional groups. smolecule.com

Chemical Transformations and Derivatization of this compound

The chemical reactivity of this compound is dictated by its primary amino group and the substituted benzene (B151609) ring. These reactive sites allow for a variety of chemical transformations and derivatizations.

Nucleophilic Substitution Reactions Involving Derivatives of this compound

While the chlorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions, it can be substituted under more forcing conditions or if the ring is further activated. However, nucleophilic substitution reactions more commonly involve derivatives of the benzylamine.

For instance, the amino group can be alkylated to form secondary or tertiary amines. These N-substituted derivatives can then undergo further reactions. A common reaction is the nucleophilic substitution of a leaving group attached to the nitrogen. Furthermore, the benzylamine can be converted into a benzyl (B1604629) halide, such as 3-chloro-4-methylbenzyl chloride. This derivative is highly susceptible to SN2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups at the benzylic position. For example, it can react with tert-butylamine (B42293) to form tert-butyl[(4-chloro-3-methylphenyl)methyl]amine. vulcanchem.com

Condensation Reactions with the Amino Group of this compound

The primary amino group of this compound is nucleophilic and readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. ekb.egscispace.com This reaction, which typically involves the elimination of a water molecule, leads to the formation of an imine, commonly known as a Schiff base. ekb.egscispace.com The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is a cornerstone in the synthesis of many heterocyclic compounds. researchgate.net These reactions are often catalyzed by an acid or base and may be driven to completion by the removal of water. scispace.com

Another important condensation reaction is the formation of amides. This compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form N-(3-chloro-4-methylbenzyl) amides. acs.orgdur.ac.ukorganic-chemistry.org This reaction is fundamental in organic and medicinal chemistry for the creation of peptide bonds and other amide-containing structures. The direct amidation of carboxylic acids with amines can be challenging due to the formation of unreactive ammonium carboxylate salts, but can be facilitated by coupling agents or by heating in non-polar solvents. dur.ac.ukcore.ac.uk For instance, the reaction of 3-phenylpropionic acid and 4-methylbenzylamine (B130917) in toluene (B28343) can proceed to completion without a catalyst. core.ac.uk

Table 3: Products of Condensation Reactions with this compound

| Reactant | Product Type | General Structure of Product | Reference(s) |

|---|---|---|---|

| Aldehyde/Ketone (R¹R²C=O) | Schiff Base (Imine) | 3-Cl,4-Me-C₆H₃-CH₂-N=CR¹R² | ekb.egscispace.com |

| Carboxylic Acid (RCOOH) | Amide | 3-Cl,4-Me-C₆H₃-CH₂-NH-C(=O)R | acs.orgdur.ac.ukcore.ac.uk |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-nitrotoluene |

| 3-Chloro-4-methylaniline |

| 3-Chloro-4-methylnitrobenzene |

| Methanol |

| Iron |

| Hydrochloric acid |

| Ammonium chloride |

| Lithium aluminum hydride |

| 3-Chloro-4-methylbenzonitrile |

| 3-Chloro-4-methylbenzaldehyde |

| Ammonia |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Adamantylamine |

| N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl] acetamide |

| 3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol |

| 3-Chloro-4-methylbenzyl chloride |

| tert-Butylamine |

| tert-Butyl[(4-chloro-3-methylphenyl)methyl]amine |

| 3-Phenylpropionic acid |

| 4-Methylbenzylamine |

| Toluene |

| Platinum on carbon |

| Palladium on carbon |

| Palladium-Iron on carbon |

| Cobalt on Nitrogen-doped Silicon Carbide |

| Nickel |

| Tetrahydrofuran |

| Acyl chlorides |

Formation of N-Substituted Benzylamine Derivatives from this compound

The primary amine group of this compound serves as a reactive site for the formation of a wide array of N-substituted derivatives. These reactions are fundamental in modifying the compound's structure for various applications.

One common method is N-alkylation. For instance, this compound can be condensed with other amines. A specific example is the synthesis of N-methyl-N-cyclooctyl-3-chloro-4-methylbenzylamine-hydrochloride, which starts from N-cyclooctyl-3-chloro-4-methyl-benzylamine. google.com Reductive amination represents another key strategy. This process involves the reaction of 3-chloro-4-methyl-benzaldehyde with an amine, such as 1-adamantylamine, followed by reduction to yield the corresponding N-substituted benzylamine derivative. google.com

The reactivity of the benzylamine moiety allows for the formation of amides as well. The reaction of various benzylamines with acetic acid derivatives in the presence of coupling agents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) yields N-benzyl acetamides. chapman.edu Similarly, reactions with sulfonyl chlorides, such as p-toluenesulfonyl chloride, produce N-benzyl sulfonamides. researchgate.net

Furthermore, multicomponent reactions expand the diversity of accessible derivatives. A three-component reaction involving benzylamines, diethyl phosphite, and triethyl orthoformate can be manipulated through reaction conditions to produce N-substituted aminomethylenebisphosphonic acids. nih.gov The reactivity of N-substituted benzylamines with reagents like benzyl bromide in methanol has also been studied, leading to the formation of dibenzyl alkyl amines. researchgate.net

Selective N-Methylation Strategies for Amines Related to this compound

Selective N-methylation is a crucial transformation in organic synthesis, often used to modify the properties of amine-containing molecules. For primary amines structurally related to this compound, preventing overalkylation to form tertiary amines or quaternary ammonium salts is a significant challenge. unive.it Various strategies have been developed to achieve selective mono- or di-methylation.

The choice of methylating agent and catalyst is paramount for controlling selectivity. Dimethyl carbonate (DMC) is a greener alternative to traditional toxic reagents like methyl halides. unive.itnih.gov In the presence of alkali-metal-cation-exchanged faujasites (zeolites), DMC reacts with primary aromatic amines to yield mono-N-methylated products with high selectivity (92-98%). unive.it For aliphatic amines like benzylamine, tuning the catalyst's properties, such as using a more acidic LiY zeolite over CsY, can enhance both the reaction rate and selectivity for mono-methylation. unive.it Biogenic Cu–Zr bimetallic nanoparticles have also proven effective, converting amines to their corresponding N-methylated forms with up to 91% selectivity at 180°C. nih.govacs.org

Methanol serves as another common C1 source for N-methylation. Heterogeneous nickel catalysts have been employed for the selective mono-N-methylation of amines using methanol. rsc.org Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands can selectively transform aromatic primary amines into their N-methylamino derivatives. csic.es

Formaldehyde (B43269) and its polymer form, paraformaldehyde, are also widely used. A highly efficient method using a copper hydride (CuH) catalyst and paraformaldehyde allows for the selective N-methylation of various aromatic and aliphatic amines. nih.gov For selective N,N-dimethylation, a commercially available Ruthenium on carbon (Ru/C) catalyst has been shown to be effective with formaldehyde as the C1 source. chemrxiv.org

Table 1: Comparison of N-Methylation Strategies for Benzylamine and Related Amines

| C1 Source | Catalyst | Selectivity Noted | Reference |

|---|---|---|---|

| Dimethyl Carbonate (DMC) | Cu–Zr Bimetallic Nanoparticles | Up to 91% for N-methylated amines | nih.govacs.org |

| Dimethyl Carbonate (DMC) | LiY Zeolite | Increased mono-methylation selectivity (84%) | unive.it |

| Formaldehyde | Ruthenium on Carbon (Ru/C) | Excellent selectivity for N,N-dimethylation | chemrxiv.org |

| Paraformaldehyde | (CAAC)CuH | High efficiency for selective N-methylation | nih.gov |

| Methanol | Iridium(I)-NHC Complex | Selective mono-N-methylation of aromatic amines | csic.es |

Advanced Synthetic Strategies and Catalysis in this compound Chemistry

The industrial production of this compound and related compounds relies on advanced catalytic strategies and optimized reaction conditions to ensure high yield, purity, and process efficiency.

Role of Specific Catalysts in this compound Synthesis

The synthesis of this compound typically proceeds through the reduction of a suitable precursor, such as 2-chloro-4-nitrotoluene or 3-chloro-4-methylbenzonitrile, or via the reductive amination of 3-chloro-4-methylbenzaldehyde. The choice of catalyst is critical in these transformations.

Catalytic hydrogenation is a common and environmentally friendly method. For the reduction of nitroarenes, which is a key step in producing the corresponding anilines that can be precursors to benzylamines, various catalysts are employed. A method for preparing 3-chloro-4-methylaniline involves the liquid-phase catalytic hydrogenation of 2-chloro-4-nitrotoluene. google.com Catalysts for this process include:

Palladium on Carbon (Pd/C): A two-component Pd-Fe/C catalyst has been shown to achieve 100% conversion of 2-chloro-4-nitrotoluene with over 99.9% selectivity for 3-chloro-4-methylaniline. google.com Specialized carbon-supported palladium catalysts, sometimes prepared with a Br-ion-modified active carbon support, are also used. google.com

Raney Nickel: This is another effective catalyst for the reduction of nitriles and nitro compounds. google.comgoogle.comlibretexts.org In some systems, the addition of promoters like SnCl₂ or SnCl₄ to Raney nickel can drive both conversion and selectivity to 100%. google.com

Other Noble Metals: Metals from Group VIII of the periodic table are generally effective for catalytic hydrogenation. google.com

For reductive amination of 3-chloro-4-methylbenzaldehyde, the reaction involves forming an imine intermediate with an amine (like ammonia), which is then reduced. libretexts.org This reduction can be achieved using hydrogen gas over a metal catalyst, such as Raney nickel or other nickel catalysts. google.comlibretexts.org

Optimization of Reaction Conditions for this compound Production

Optimizing reaction conditions is crucial for maximizing product yield and minimizing the formation of impurities. acs.org This involves the systematic study of various parameters, including temperature, pressure, solvent, and catalyst loading. acs.orgoatext.com

In the catalytic hydrogenation of 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline, specific conditions have been optimized. Using a Pd-Fe/C catalyst, the reaction is typically run at a temperature of 25-100°C and a hydrogen pressure of 0.2-3.0 MPa in an alcohol or alcohol-water solvent. google.com The catalyst loading is kept low, at 0.05-0.4% of the raw material's mass, and it can be reused multiple times, which is a key consideration for industrial processes. google.com

For N-alkylation reactions, which are relevant to the derivatization of the final product, reaction conditions are also carefully controlled. In the Rhodium-catalyzed C-H alkylation of benzylamine derivatives, screening of reaction temperatures showed 160°C to be optimal. nih.gov The amount of additives, such as pivalic acid, was also optimized, with 2 equivalents found to give the best results. nih.gov

Solvent polarity can significantly impact reaction rates and selectivity. In the N-methylation of anilines using dimethyl carbonate and a Na-exchanged Y faujasite catalyst, a five-fold decrease in the reaction rate was observed when switching from a nonpolar solvent like xylene to a more polar one like triglyme. unive.it

Table 2: Optimized Conditions for Related Synthetic Steps

| Reaction | Catalyst | Key Optimized Parameters | Outcome | Reference |

|---|---|---|---|---|

| Hydrogenation of 2-chloro-4-nitrotoluene | Pd-Fe/C | 25-100°C, 0.2-3.0 MPa H₂ | >99.9% selectivity | google.com |

| N-methylation of anilines | Na-exchanged Y faujasite | Solvent (xylene vs. triglyme) | Rate decreased 5x in polar solvent | unive.it |

| C-H alkylation of benzylamine derivative | Rh₂(OAc)₄ | 160°C, 2 equiv. PivOH | High yield of alkylated product | nih.gov |

Application in Medicinal and Pharmaceutical Chemistry Research

3-Chloro-4-methylbenzylamine as a Building Block for Pharmaceutical Intermediates

In the realm of pharmaceutical synthesis, this compound is a key starting material or intermediate for the creation of more complex molecules. The presence of chlorine, a halogen, is a significant feature in many pharmaceutical compounds. More than a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting the importance of chlorinated building blocks in drug development. The amine group of this compound provides a reactive site for a multitude of chemical transformations, allowing for its integration into larger molecular scaffolds. This makes it a valuable component in the synthesis of various heterocyclic compounds and other structures of medicinal interest. For instance, it can be a precursor in multi-step syntheses leading to active pharmaceutical ingredients (APIs). The specific arrangement of the chloro and methyl groups on the aromatic ring can influence the molecule's reactivity and the properties of the final product, such as its binding affinity to biological targets and its metabolic stability.

Design and Synthesis of Bioactive Compounds Incorporating this compound Motifs

The this compound scaffold has been incorporated into a range of bioactive compounds, demonstrating its utility in the design and synthesis of novel therapeutic agents.

Development of N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (CHEMBL1593784) and Related Analogs

The synthesis of N-(3-chloro-4-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves the use of a 3-chloro-4-methylaniline (B146341) moiety, which is structurally related to this compound. In the synthesis of similar dihydropyridine-3-carboxamide derivatives, a key step is the amidation reaction between a carboxylic acid and an aniline (B41778). For example, N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is synthesized from 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3-chloro-2-methylaniline nih.govresearchgate.net. This highlights a common synthetic strategy where the substituted aniline (or a related benzylamine (B48309) derivative) is coupled with a heterocyclic acid to form the final carboxamide product. The resulting molecules often exhibit a twisted conformation, which can be crucial for their biological activity nih.gov.

| Compound Name | Starting Materials |

| N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | 6-oxo-1,6-dihydropyridine-3-carboxylic acid, 3-chloro-2-methylaniline nih.govresearchgate.net |

Synthesis of Avanafil Precursors and Related Compounds

Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor, is synthesized through a multi-step process where a derivative of 3-chloro-4-methoxybenzylamine is a key intermediate. Specifically, (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid is a known intermediate in the synthesis of Avanafil nih.gov. The synthesis involves the reaction of a pyrimidine derivative with the benzylamine, followed by a series of transformations to build the final drug molecule. The 3-chloro-4-methoxybenzyl group is a crucial part of the Avanafil structure, contributing to its binding affinity and selectivity for the PDE5 enzyme. The synthesis of Avanafil and its impurities has been studied to ensure the quality and safety of the final drug product nih.govresearchgate.net.

Benzopyran Derivatives Incorporating Benzylamine Structures

Benzopyran derivatives are a class of compounds with a wide range of biological activities. The incorporation of benzylamine moieties can lead to novel compounds with interesting pharmacological properties. Synthetic strategies often involve the reaction of a benzopyran precursor with an appropriate amine. For example, 2-aminopropyl benzopyran derivatives have been synthesized and evaluated for their potential against triple-negative breast cancer nih.gov. The synthesis can proceed through reductive amination of an aldehyde intermediate derived from a benzopyran ester nih.gov. While this specific example doesn't use this compound, it illustrates a general and adaptable synthetic route where substituted benzylamines could be readily incorporated to generate a library of diverse benzopyran derivatives for biological screening nih.gov.

Platinum(IV) Complexes with Benzylamine Ligands for Anticancer Activity

Platinum-based drugs are a cornerstone of cancer chemotherapy researchgate.netnih.gov. Researchers have explored the use of benzylamine derivatives as ligands for platinum(IV) complexes to develop new anticancer agents with improved efficacy and reduced side effects researchgate.net. A series of platinum(IV) complexes with the general formula PtCl4(BADs)2, where BAD is a benzylamine derivative, have been synthesized and tested for their in vitro anticancer activity against the MCF-7 cell line researchgate.net. Studies have shown that complexes containing 4-fluoro and 4-chloro benzylamine ligands exhibit impressive anticancer activities researchgate.net. These complexes are thought to act as prodrugs, being reduced to the active Pt(II) species within the cell nih.gov. The benzylamine ligands can influence the lipophilicity, cellular uptake, and DNA binding properties of the platinum complexes, thereby modulating their anticancer activity researchgate.net.

| Platinum(IV) Complex Feature | Significance in Anticancer Activity |

| Benzylamine Ligands | Influence lipophilicity, cellular uptake, and DNA binding properties researchgate.net. |

| Pt(IV) Oxidation State | Acts as a prodrug, reduced to the active Pt(II) form in the cell nih.gov. |

| Halogen Substitution on Benzylamine | Can enhance anticancer activity, as seen with 4-fluoro and 4-chloro derivatives researchgate.net. |

Schiff Base Metal Complexes Derived from Benzylamines

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. Benzylamines, including this compound, can be used to synthesize Schiff base ligands that can then coordinate with various metal ions to form metal complexes semanticscholar.orgajgreenchem.com. These Schiff base metal complexes have a wide range of applications, including as catalysts and as potential therapeutic agents with antimicrobial and anticancer properties ajgreenchem.comnih.govajol.info. The synthesis is typically a straightforward condensation reaction ajgreenchem.com. The resulting complexes can exhibit diverse geometries and coordination modes, depending on the metal ion and the Schiff base ligand ajol.info. The biological activity of these complexes is influenced by the nature of the amine and aldehyde/ketone precursors, as well as the coordinated metal ion nih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have provided critical insights into the roles of different substituents and their positions on the benzylamine core.

The biological efficacy of benzylamine derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.

Anticancer Activity: The substitution pattern on the benzylamine ring is a key determinant of anticancer activity. For instance, platinum(IV) complexes incorporating 4-fluoro and 4-chloro benzylamine derivatives have demonstrated significant anticancer activities against the MCF-7 breast cancer cell line researchgate.net. Similarly, studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target nih.gov. These findings suggest a strong correlation between the inhibitory potency of the compounds and their ability to decrease cell survival in non-small cell lung cancer cells nih.gov. Furthermore, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized and identified as promising cytotoxic compounds that inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) nih.gov.

Antimicrobial Activity: Modifications to the benzylamine scaffold have yielded compounds with notable antimicrobial properties. A series of novel azetidin-2-one derivatives containing a 3-chloro-4-substituted phenyl group have been synthesized and evaluated for their antimicrobial potential researchgate.net. In other research, isatin derivatives have been combined with substituted benzenesulfonamides to create compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains researchgate.net.

Anti-inflammatory Activity: Benzylamine-related structures have also been explored for their anti-inflammatory potential. A series of N-substituted saccharins, which share structural similarities with sulfonamide derivatives of benzylamine, have exhibited moderate to excellent anti-inflammatory activity by targeting IL-6 and TNF-α nih.gov.

| Derivative Class | Substituents | Biological Activity | Key Findings |

|---|---|---|---|

| Platinum(IV) Complexes | 4-Fluoro, 4-Chloro | Anticancer | Expressed impressive anticancer activities against MCF-7 cell line. researchgate.net |

| N-benzyl-2-phenylpyrimidin-4-amine Derivatives | Varies | Anticancer | Potent inhibitors of USP1/UAF1 deubiquitinase, decreasing cancer cell survival. nih.gov |

| Azetidin-2-one Derivatives | 3-Chloro-4-substituted phenyl | Antimicrobial | Synthesized and studied for potential antimicrobial activity. researchgate.net |

| N-Substituted Saccharins | Alkyl esters | Anti-inflammatory | Exhibited moderate to excellent anti-inflammatory activity. nih.gov |

| 4-amino-3-chloro benzoate ester derivatives | 1,3,4-oxadiazole, benzohydrazone, hydrazine-1-carbothioamide | Anticancer | Inhibit EGFR tyrosine kinase activity, inducing apoptosis in cancer cells. nih.gov |

The therapeutic effect of a drug is contingent on its ability to bind to specific biological targets. Research has shown that benzylamine derivatives can interact with various proteins and enzymes. For example, the bioactivation of benzylamine in vivo leads to the formation of reactive intermediates that can form adducts with glutathione, indicating interaction with nucleophilic biological molecules nih.gov.

Studies on benzenesulfonamide derivatives, which are structurally related to potential metabolites or analogs of this compound, have demonstrated that the presence and position of a chlorine atom can significantly influence binding affinity. Specifically, chlorinated pyrrolidinone-based benzenesulfonamide derivatives were found to bind more strongly to carbonic anhydrase (CA) isoenzymes compared to their non-chlorinated counterparts nih.gov. This highlights the potential role of the chloro substituent in enhancing interactions with target enzymes.

Comparing the biological activities of structurally similar compounds can elucidate the specific contributions of individual functional groups. A notable study compared the effects of 4-methylbenzylamine (B130917) with its parent compound, benzylamine, on food consumption in mice. The results revealed opposing effects: 4-methylbenzylamine induced a hyperphagic (increased eating) response, whereas benzylamine caused hypophagia (decreased eating) nih.gov. This striking difference underscores the critical role of the 4-methyl group in modulating the compound's interaction with biological targets that regulate appetite, suggested to be the Shaker-like Kv1.1 potassium channels in the brain nih.gov.

Pharmacological and Biochemical Investigations of this compound Analogs

Investigations into the pharmacological and biochemical effects of benzylamine analogs have uncovered their ability to modulate key biological pathways and inhibit specific enzymes, highlighting their therapeutic potential.

Benzylamine derivatives have been shown to influence various biological pathways implicated in disease. For instance, they have been investigated as multi-target-directed ligands for neurodegenerative conditions like Alzheimer's disease. Certain isoquinoline derivatives incorporating a benzylamine moiety act as inhibitors of both cholinesterases and monoamine oxidase (MAO), enzymes that play crucial roles in neurotransmitter metabolism and have been linked to the pathology of Alzheimer's mdpi.com. Monoamine oxidase is responsible for the degradation of monoamine neurotransmitters, and elevated levels of this enzyme are associated with the biochemical cascade leading to beta-amyloid plaque deposition mdpi.com. Furthermore, the in vivo metabolism of benzylamine itself involves multiple pathways, including the formation of hippuric acid and glutathione conjugates, demonstrating its interaction with key metabolic and detoxification processes nih.gov.

A significant area of research for benzylamine-related structures has been their activity as enzyme inhibitors, particularly against carbonic anhydrases (CAs). CAs are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer nih.gov.

Novel substituted benzylamines have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) nih.gov. Similarly, a series of sulfonamide derivatives containing a benzylamine moiety were investigated for their inhibitory effects on hCA I and hCA II, with some compounds showing significant potency tandfonline.com. The sulfonamide group is a well-known zinc-binding group that is crucial for the inhibition of these metalloenzymes. The data from these studies, including inhibition constants (Kᵢ), provide a quantitative measure of the inhibitory potential of these benzylamine derivatives.

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) Range | Reference Compound | Reference Kᵢ |

|---|---|---|---|---|

| Substituted benzylamines from dihydrochalcones | hCA I | 0.121 - 1.007 nM | N/A | N/A |

| Substituted benzylamines from dihydrochalcones | hCA II | 0.077 - 0.487 nM | N/A | N/A |

| Pyrazoline-benzenesulfonamides | hCA I | 316.7 - 533.1 nM | Acetazolamide | 278.8 nM |

| Pyrazoline-benzenesulfonamides | hCA II | 412.5 - 624.6 nM | Acetazolamide | 293.4 nM |

| Diarylmethylamines and sulfonamide derivatives | hCA I | 3.68 µM (best inhibitor) | N/A | N/A |

| Diarylmethylamines and sulfonamide derivatives | hCA II | 9.23 µM (best inhibitor) | N/A | N/A |

Toxicological and Environmental Impact Research of 3 Chloro 4 Methylbenzylamine

Ecotoxicological Studies of 3-Chloro-4-methylbenzylamine

Ecotoxicological research has primarily focused on the impacts of related compounds on bird populations, assessing acute toxicity, long-term effects from repeated exposure, and consequences for reproduction.

Avian Toxicity Assessments (e.g., DRC-1339)

The avicide DRC-1339 (3-chloro-p-toluidine hydrochloride) demonstrates differential toxicity among various animal species, a characteristic that led to its development for controlling specific pest birds. canadianbirdstrike.ca Extensive testing has been conducted on over 40 avian species, revealing a wide range of sensitivities. unl.edu

Species considered highly sensitive to DRC-1339 include starlings, pigeons, blackbirds, crows, and magpies, with LD50 values typically ranging from 1 to 10 mg/kg. unl.eduunl.edu In these sensitive species, the compound causes irreversible kidney and heart damage, leading to death, which usually occurs quietly between 2 to 10 hours after ingestion. unl.eduunl.edu Pathological examinations of sensitive birds, such as rooks, that have ingested lethal doses show extensive degeneration of the kidney's proximal tubular epithelial cells and fatty degeneration of the liver. nih.govarocha.or.ke

Conversely, many other bird species, including most raptors and some small granivores, are classified as nonsensitive, with LD50 values ranging from 100 to 1,000 mg/kg. unl.eduunl.edu Waterfowl and gallinaceous birds exhibit intermediate sensitivity. unl.eduunl.edu Notably, owls are an exception among raptors, falling into the sensitive category with an LD50 of about 5 mg/kg. unl.edu In less sensitive species, the mode of action differs, affecting the central nervous system, a process that requires a significantly higher dose of the compound. unl.edu

Acute Oral Toxicity of DRC-1339 in Various Avian Species

| Species Group | Sensitivity Level | LD50 Range (mg/kg) | Primary Mode of Action |

|---|---|---|---|

| Starlings, Pigeons, Blackbirds, Crows, Magpies, Gulls, Owls | Highly Sensitive | 1 - 10 | Irreversible kidney and heart damage |

| Waterfowl, Gallinaceous birds | Intermediate | 10 - 100 | Mixed |

| Most Raptors (excluding owls), Sparrows, Finches | Nonsensitive | 100 - 1,000 | Central nervous system depression |

This table summarizes the differential acute toxicity of DRC-1339 across various groups of avian species. Data sourced from multiple toxicological studies. unl.eduunl.eduusda.gov

Chronic Toxicity and Cumulative Effects in Avian Species

Studies involving repeated exposure to DRC-1339 have shown that the compound can be cumulatively toxic to birds. nih.gov Chronic toxicity studies where birds were fed diets containing the compound over extended periods revealed lethal concentrations (LC50) that decreased with longer exposure durations. unl.edu

For starlings, the 30-day LC50 in feed was determined to be 4.7 ppm, which decreased to 1.0 ppm for the 90-day LC50. nih.gov For bobwhite quail, the LC50 concentration in feed is 14.1 ppm, while for Japanese quail (Coturnix), the 28-day LC50 was 18 ppm. unl.edunih.gov Pheasants fed diets containing 286 ppm of DRC-1339 died within 22 days. nih.gov Despite these findings, research also indicates that birds surviving a sub-lethal dose show no evidence of chronic damage or long-term pathology at microscopic levels. arocha.or.kepestsmart.org.au The compound is metabolized and excreted rapidly, with 90% or more being eliminated within two hours, and it does not accumulate in body tissues. canadianbirdstrike.caunl.edu

Chronic Toxicity (LC50) of DRC-1339 in Feed for Select Avian Species

| Species | Exposure Duration | LC50 (ppm in feed) |

|---|---|---|

| Starling (Sturnus vulgaris) | 30 days | 4.7 |

| 90 days | 1.0 | |

| Bobwhite Quail (Colinus virginianus) | Not Specified | 14.1 |

| Japanese Quail (Coturnix japonica) | 28 days | 18 |

| Pigeon (Columba livia) | 30 days | <100 |

This table presents the lethal concentration (LC50) values from chronic feeding studies of DRC-1339 for several bird species. unl.edunih.gov

Impact on Reproduction in Avian Models

The impact of 3-chloro-4-methylaniline (B146341) hydrochloride on avian reproduction appears to occur only at exposure levels near those that cause direct toxicity. unl.edupestsmart.org.au In studies with Japanese quail (Coturnix), reproductive functions were negatively affected at dietary concentrations of 10 ppm and higher. nih.gov The observed effects included a higher incidence of egg breakage, as well as decreased production of both eggs and live chicks. usda.govnih.gov

For domestic pigeons, reproductive performance was adversely affected at a dietary concentration of 25 ppm, primarily through an increase in the proportion of infertile eggs. usda.govnih.gov However, research showed that the reproductive capabilities of the first-generation offspring from parent birds fed DRC-1339 were not affected. nih.gov

Environmental Fate and Behavior of this compound and Related Compounds

The environmental behavior of 3-chloro-4-methylaniline hydrochloride (DRC-1339) indicates that it is not persistent. It degrades rapidly under the influence of sunlight, heat, or ultraviolet radiation. unl.eduusda.gov

Degradation Pathways in Environmental Matrices

In environmental systems, DRC-1339 is relatively unstable. usda.gov When exposed to sunlight in water, it undergoes photodegradation with a half-life ranging from 6.5 to 41 hours, depending on the season. unl.edu In biologically active soil, the compound has a half-life of about 25 hours. unl.edu Degradation is thought to be primarily driven by microbial processes. oup.com The compound binds tightly to soil particles, with 70-90% becoming sorbed, which results in low mobility and makes translocation into plants unlikely. unl.eduunl.edunih.gov

Mammalian Toxicology and Safety Assessments

While specific toxicological and environmental impact studies on this compound are not extensively available in public literature, an assessment of its potential hazards can be inferred by examining the toxicological profiles of structurally related compounds. These include the broader class of benzylamines and, due to structural similarities, chlorinated amphetamine analogs. A Safety Data Sheet for this compound indicates that the compound is considered hazardous, causing severe skin burns, eye damage, and potential respiratory irritation. fishersci.com

General Toxicity Concerns of Benzylamines

Benzylamine (B48309) and its derivatives are a class of organic compounds that find use as intermediates in the synthesis of pharmaceuticals and other chemicals. However, they also present a range of toxicological concerns, primarily related to their corrosive nature.

Benzylamine is harmful if swallowed or in contact with skin. cdhfinechemical.comlobachemie.com Direct contact with benzylamine liquid can cause severe chemical burns to the skin and eyes. cdhfinechemical.comscbt.comcarlroth.com The corrosive action can lead to irreversible damage, including visible necrosis of the skin. carlroth.com Eye contact is particularly dangerous and can result in severe damage, including corneal opacity and the risk of blindness. scbt.comcarlroth.com

Inhalation of benzylamine vapors can irritate the respiratory tract, leading to symptoms such as coughing, choking, and breathing difficulties. scbt.com In severe cases, or with high concentrations of vapor, it can cause pulmonary edema, a condition where fluid accumulates in the lungs, which may have a delayed onset. scbt.com Repeated or prolonged exposure may lead to chronic respiratory issues and dermatitis. scbt.com

Acute toxicity data for benzylamine has been established in animal studies.

Interactive Data Table: Acute Toxicity of Benzylamine

| Route of Administration | Species | Test | Value | Reference |

| Oral | Rat (male and female) | LD50 | 552 mg/kg | cdhfinechemical.com |

| Dermal | Rat (male and female) | LD50 | 1,350 mg/kg | cdhfinechemical.com |

| Inhalation | Rat (male and female) | LC50 (3 h) | > 0.65 mg/l | cdhfinechemical.com |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air that kills 50% of the test animals during the observation period.

Toxicity of Chlorinated Amphetamine Analogs

Due to the presence of a chlorine atom on the benzene (B151609) ring and an amine group attached to a short alkyl chain, this compound shares structural features with chlorinated amphetamine analogs. These analogs, particularly para-chloroamphetamine (PCA), are well-studied for their significant neurotoxic and cardiotoxic effects.

Neurotoxicity:

Para-chloroamphetamine (PCA) is a potent neurotoxin that selectively targets serotonergic neurons. wikipedia.orgnucleos.com At higher doses, PCA can cause a long-lasting depletion of serotonin (B10506), tryptophan hydroxylase, and serotonin transporters in the brain, which is indicative of neuronal damage. wikipedia.org The mechanism is believed to require uptake of the compound into the neuron via the serotonin transporter (SERT). wikipedia.org Interestingly, the neurotoxicity of PCA appears to also involve the dopamine (B1211576) system, as depleting dopamine has been shown to protect against the serotonergic damage. wikipedia.org It has been hypothesized that a toxic metabolite of PCA may be responsible for its neurotoxic effects, a theory supported by studies showing that metabolic processes are involved in the covalent binding of PCA to microsomal proteins in the liver and brain. nih.gov

Cardiotoxicity:

Amphetamine and its derivatives are known to have numerous deleterious effects on the cardiovascular system. nih.gov The chronic use of these substances is associated with a range of cardiovascular diseases, including:

Cardiomyopathy: A disease of the heart muscle that makes it harder for the heart to pump blood. nih.govahajournals.org

Acute Myocardial Infarction: Commonly known as a heart attack. ahajournals.org

Arrhythmia: An irregular heartbeat. ahajournals.org

Hypertension: High blood pressure. nih.gov

The cardiotoxic effects are largely attributed to the excessive release of catecholamines (such as dopamine and norepinephrine) caused by amphetamines. nih.gov This surge in catecholamines can lead to vasoconstriction, tachycardia (an abnormally fast heart rate), and endothelial dysfunction. nih.gov Over time, these effects can contribute to direct myocardial injury through several pathways, including increased oxidative stress, mitochondrial dysfunction, and apoptosis (programmed cell death). ahajournals.org Chronic exposure to high levels of catecholamines is a well-established cause of adverse cardiovascular effects. mainehealth.org Studies suggest that long-term methamphetamine use can lead to tissue remodeling in the myocardium, resulting in an enlarged and dilated heart with reduced contractility. nih.gov

Analytical and Characterization Techniques for 3 Chloro 4 Methylbenzylamine

Spectroscopic Analysis in the Identification and Structural Elucidation of 3-Chloro-4-methylbenzylamine and its Derivatives

Spectroscopy is a cornerstone in the analysis of molecular structures. By investigating the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition, bonding, and electronic structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information about the chemical environment of individual atoms. For this compound, both ¹H-NMR and ¹³C-NMR are crucial for structural confirmation.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected spectrum for this compound would exhibit several distinct signals:

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Due to their substitution pattern, they will show a specific set of splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets) based on their coupling with each other.

Benzylic Protons: The two protons of the aminomethyl group (-CH₂NH₂) are chemically equivalent and would typically appear as a singlet around δ 3.8-4.0 ppm.

Amine Protons: The two protons of the primary amine (-NH₂) usually appear as a broad singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature.

Methyl Protons: The three protons of the methyl group (-CH₃) are equivalent and will produce a sharp singlet, typically in the upfield region around δ 2.3 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and one each for the benzylic and methyl carbons. The presence of the electron-withdrawing chlorine atom will deshield the carbon it is attached to, shifting its resonance downfield.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic | Ar-H | ~7.0 - 7.4 | ~125 - 140 | Splitting patterns depend on proton coupling. |

| Benzylic | -CH₂- | ~3.8 - 4.0 | ~45 | Typically a singlet. |

| Amine | -NH₂ | Variable (broad singlet) | - | Shift is solvent and concentration dependent. |

| Methyl | -CH₃ | ~2.3 | ~20 | Sharp singlet. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₈H₁₀ClN), the molecular weight is approximately 155.64 g/mol . In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecular ion would be observed at m/z 155. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present at m/z 157 with an intensity of about one-third that of the M⁺ peak.

Fragmentation Patterns: The primary fragmentation pathway for benzylamines is typically α-cleavage (cleavage of the bond between the benzylic carbon and the aromatic ring) or cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable benzylic or tropylium cation. The loss of the amino group is also possible. Key fragment ions would include the tropylium ion derived from the chloro-methyl-benzyl moiety.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [C₈H₁₀ClN]⁺ | 155 | 157 | Molecular Ion (M⁺) |

| [C₈H₁₀N]⁺ | 120 | - | Loss of Chlorine radical |

| [C₇H₇Cl]⁺ | 126 | 128 | Loss of CH₂NH₂ |

| [CH₂NH₂]⁺ | 30 | - | Iminium ion from α-cleavage |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would display several characteristic absorption bands. nih.gov

N-H Stretching: Primary amines show two characteristic bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching (from the -CH₃ and -CH₂- groups) appears just below 3000 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

C-N Stretching: The stretching vibration of the C-N bond typically appears in the 1000-1250 cm⁻¹ range.

C-Cl Stretching: The presence of the chlorine atom would give rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Methyl/Methylene | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Amine | C-N Stretch | 1000 - 1250 |

| Chloro-Aromatic | C-Cl Stretch | 600 - 800 |

UV-Vis Spectrometry

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to electronic transitions. Aromatic compounds like this compound are strong UV absorbers due to the π-electrons in the benzene ring. The spectrum is expected to show characteristic absorption bands:

E-band: A strong absorption band, typically below 220 nm, resulting from π → π* transitions of the aromatic system.

B-band: A weaker, structured absorption band between 250-280 nm, which is also due to π → π* transitions but is symmetry-forbidden and thus less intense.

The specific positions (λₘₐₓ) and intensities of these bands are influenced by the substituents on the benzene ring (the chloro, methyl, and aminomethyl groups), which act as auxochromes.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal complexes. The fundamental principle involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field.

This compound, in its stable, neutral state, is a diamagnetic molecule with all its electrons paired. Therefore, it is ESR-inactive and cannot be directly characterized by this technique. ESR spectroscopy would only become relevant if the compound were to be converted into a radical cation or anion, or if it were to form a complex with a paramagnetic metal ion.

Chromatographic Methods for Separation and Quantification of this compound

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both gas and liquid chromatography are highly applicable for its separation from reactants or byproducts and for its quantification.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. researchgate.netnist.gov In this technique, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. Non-polar or mid-polarity columns (e.g., those with a polydimethylsiloxane-based stationary phase) are typically used. When coupled with a mass spectrometer (GC-MS), GC provides excellent separation and definitive identification based on the mass spectrum of the eluted compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of benzylamines. nih.govresearchgate.netsielc.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol (B129727) with acid modifiers), is a common approach. sielc.com The basic amine group allows for strong retention and good peak shape, especially at a controlled pH. Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, leveraging the compound's strong UV absorbance. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint of the compound, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

The retention time in GC is another important parameter for identification. While specific retention times for this compound are not detailed in the available literature, they would be dependent on the specific GC conditions, such as the column type, temperature program, and carrier gas flow rate. rsc.orgglsciences.comrsc.orgnemi.govresearchgate.net For instance, the analysis of various benzylamine (B48309) derivatives has been performed using different GC setups, indicating the applicability of this technique for their separation and identification. rsc.org

Table 1: Predicted GC/MS Data for this compound

| Parameter | Predicted Value/Information |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.63 g/mol |

| Predicted m/z of Molecular Ion | 155 |

| Predicted Key Fragmentation Pathways | Loss of Cl, loss of CH₃, cleavage at C-N bond |

Note: This table is based on general principles of mass spectrometry of amines and data for related compounds, as specific experimental data for this compound was not available in the searched literature.

Liquid Chromatography Applications

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds, including substituted benzylamines. researchgate.net This method is particularly useful for compounds that are not sufficiently volatile for GC analysis or are thermally labile. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

Different HPLC modes can be employed for the analysis of benzylamines, including reversed-phase, normal-phase, and chiral chromatography. researchgate.net The choice of the stationary phase (e.g., C18, silica) and the mobile phase (a mixture of solvents) is critical for achieving optimal separation. For instance, HPLC has been used for the analysis of various substituted benzylamine isomers using a chiral stationary phase to separate enantiomers. researchgate.net

While specific HPLC methods for the routine analysis of this compound are not extensively documented, the general principles of HPLC of substituted benzylamines are applicable. researchgate.net A typical HPLC analysis would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule absorbs UV light.

Table 2: Illustrative HPLC Conditions for Analysis of Substituted Benzylamines

| Parameter | Example Condition |

| Stationary Phase | CROWNPAK CR-I(-) (for chiral separation) |

| Mobile Phase | Perchloric acid aqueous solution (pH 1.0) / Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

Note: This table provides an example of HPLC conditions used for the analysis of substituted benzylamine isomers and is for illustrative purposes. researchgate.net Optimal conditions for this compound would need to be determined experimentally.

X-ray Diffraction and Thermal Analysis for Structural Studies of Related Compounds

Thermal analysis techniques and X-ray diffraction are indispensable for the solid-state characterization of crystalline materials, including salts of benzylamine derivatives. These methods provide information about the crystalline structure, polymorphism, and thermal stability of the compound.

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. The XRPD pattern is a unique "fingerprint" of a crystalline solid. Studies on salts of benzylamine derivatives have utilized XRPD to characterize new solid phases and to investigate crystal packing modes. researchgate.net While specific XRPD data for this compound is not available, the technique would be applicable for its solid-state characterization, particularly for its salt forms. The diffraction pattern would consist of a series of peaks at specific 2θ angles, which are characteristic of the crystalline lattice of the compound.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. In the context of benzylamine derivatives, DSC has been used to determine the melting points and enthalpies of fusion of their salts, providing insights into the crystal lattice energy. nih.gov Thermal analysis of various benzylamine salts has shown that their solubility can be related to their thermal properties. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ipfdd.de This technique is used to determine the thermal stability of a material and to study its decomposition pathways. For benzylamine derivatives, TGA can provide information on their decomposition temperatures and the presence of any volatile components. researchgate.netresearchgate.net For instance, TGA of halogenated compounds can reveal information about their thermal decomposition mechanisms. scholaris.ca The thermal stability of halogenated polyaryletherketones has been shown to be enhanced by chlorination. researchgate.net

Table 3: Illustrative Thermal Analysis Data for a Benzylamine Salt

| Analytical Technique | Observation for a Related Benzylamine Salt |

| XRPD | Characteristic diffraction peaks indicating a crystalline structure. |

| DSC | Endothermic peak corresponding to the melting point. |

| TGA | Onset of decomposition at a specific temperature, indicating thermal stability. |

Note: This table is illustrative and based on general findings for benzylamine salts, as specific data for this compound was not found.

Advanced Characterization Techniques in Benzylamine Research

Beyond the standard analytical techniques, advanced methods are employed in benzylamine research to gain deeper structural and functional insights. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy are fundamental for structural elucidation. acs.org

In recent research, more advanced analytical techniques are being applied to the study of complex chemical compounds. nih.gov For instance, high-resolution mass spectrometry can provide highly accurate mass measurements, which aids in the determination of the elemental composition of a molecule. nih.gov Tandem mass spectrometry (MS/MS) can be used to obtain detailed structural information through controlled fragmentation of ions.

For chiral molecules, specialized techniques are crucial. Chiral chromatography, as mentioned earlier, is a key method for separating enantiomers. mdpi.com Other advanced techniques in chiral analysis include capillary electrophoresis (CE), which offers high separation efficiency and rapid analysis times. mdpi.com These advanced methods are critical in pharmaceutical development and other fields where the specific properties of a single enantiomer are of interest.

Based on the conducted research, there is no specific information available in the search results regarding "Surface Area and Pore Size Distribution Analysis" or "Vibrational Spin Magnetometry and Conductometric Measurements for Metal Complexes" directly pertaining to this compound.

The search results provide general analytical techniques for benzylamine and its derivatives, such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) sinocurechem.comosti.govmasterorganicchemistry.com. There is also information on the synthesis and characterization of related compounds researchgate.netnih.govorientjchem.org. However, the highly specific techniques mentioned in the user's outline for this compound did not yield any relevant data or research findings in the provided search results.

Therefore, it is not possible to generate the requested article with the specified content and data tables for the given analytical techniques for this compound.

Future Research Directions and Open Questions in 3 Chloro 4 Methylbenzylamine Chemistry

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of 3-Chloro-4-methylbenzylamine and its analogues is a foundational aspect of its continued investigation. Future research in this domain will likely prioritize the development of synthetic methodologies that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry.

Key areas of focus will include:

Biocatalysis : The use of enzymes, such as transaminases, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.govmdpi.comhims-biocat.euresearchgate.netmanchester.ac.uk Future work could involve engineering novel enzymes with enhanced substrate specificity for the asymmetric synthesis of chiral derivatives of this compound.

Flow Chemistry : Continuous flow reactors present opportunities for improved reaction control, enhanced safety, and scalability. mdpi.comdurham.ac.ukacs.org Research into the continuous synthesis of this compound could lead to more efficient and economically viable production processes.

Catalyst Development : The exploration of novel, non-precious metal catalysts for reductive amination and other key synthetic steps will be crucial for reducing costs and environmental impact. hw.ac.ukacs.orgacs.org The development of recyclable catalysts is another important avenue for enhancing sustainability. organic-chemistry.org

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Research Questions |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govmdpi.com | Can enzymes be engineered for high efficiency with the specific substrate? How can enzyme stability and reusability be maximized? |

| Flow Chemistry | Improved safety, precise control of reaction parameters, ease of scalability. mdpi.comdurham.ac.uk | What are the optimal reactor design and operating conditions? How can downstream processing be integrated into a continuous workflow? |

| Green Catalysis | Use of earth-abundant metals, potential for catalyst recycling, reduced environmental footprint. acs.orgorganic-chemistry.org | Can highly active and selective non-precious metal catalysts be developed? What are the most effective methods for catalyst recovery and reuse? |

Exploration of Undiscovered Bioactivities and Therapeutic Potential of this compound Derivatives

While the core structure of this compound offers a scaffold for chemical diversity, its full therapeutic potential remains largely untapped. Future research will undoubtedly focus on the synthesis and biological evaluation of a wide array of derivatives to identify novel bioactivities.

Prospective areas of investigation include:

Anticancer Activity : Substituted benzylamines have demonstrated potential as anticancer agents. mdpi.comnih.govresearchgate.netresearchgate.net A systematic exploration of this compound derivatives against a panel of cancer cell lines could uncover new therapeutic leads.

Antimicrobial Properties : The presence of a halogen atom in the structure suggests potential antimicrobial activity. nih.govresearchgate.netresearchgate.netmdpi.comglobethesis.com Screening of derivatives against various bacterial and fungal strains is a promising research direction.

Neurological and Other Therapeutic Areas : Benzylamine (B48309) derivatives have been investigated for a range of other therapeutic applications, including as antidepressants and for Alzheimer's disease. nih.govgoogle.com Exploring the potential of this compound derivatives in these and other disease areas is warranted.

Table 2 outlines potential therapeutic targets for derivatives of this compound.

| Therapeutic Area | Rationale for Investigation | Potential Molecular Targets |

| Oncology | Benzylamine scaffold present in known anticancer compounds. mdpi.comnih.gov | Kinases, topoisomerases, hormone receptors. researchgate.net |

| Infectious Diseases | Halogenated aromatic compounds often exhibit antimicrobial effects. researchgate.netmdpi.com | Bacterial cell wall synthesis enzymes, fungal membrane components. |

| Neurology | Structural similarities to known neuroactive compounds. nih.govgoogle.com | Neurotransmitter receptors, enzymes involved in neurodegeneration. |

Comprehensive Mechanistic Studies of this compound Biological Interactions

A deep understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for rational drug design and development. Future research should aim to elucidate the mechanisms of action for any identified bioactive compounds.

Key research questions to be addressed include:

Target Identification and Validation : For any derivative showing promising bioactivity, the identification of its specific molecular target(s) is a critical next step. This can be achieved through a combination of experimental techniques such as affinity chromatography and proteomics.

Structure-Activity Relationship (SAR) Studies : A systematic modification of the this compound scaffold and correlation of these changes with biological activity will provide valuable insights into the key structural features required for potency and selectivity. nih.gov